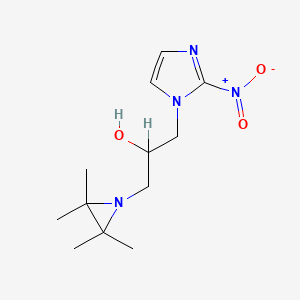
2-Phenylquinolin-4-ol
Übersicht
Beschreibung
2-Phenylquinolin-4-ol is an organic compound that belongs to the family of quinoline derivatives. It is also known as 2-phenyl-1H-quinolin-4-one .
Synthesis Analysis
The synthesis of 2-Phenylquinolin-4-ol and its derivatives has been reported in several studies. For instance, a tert-butoxide base-mediated cyclization of fluoro- and trifluoromethyl-substituted Schiff bases produces 4-tert-butoxyquinolines, which are hydrolyzed to quinolin-4-ols .Molecular Structure Analysis
The 2-Phenylquinolin-4-ol molecule contains a total of 30 bonds. There are 19 non-H bonds, 14 multiple bonds, 1 rotatable bond, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), and 1 secondary amine (aromatic) .Chemical Reactions Analysis
Quinolines, including 2-Phenylquinolin-4-ol, have been found to interact with two related but distinct targets within the bacterial cell, DNA gyrase and topoisomerase IV . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Wissenschaftliche Forschungsanwendungen
Synthesis of Quinolin-2-Ones and Phenanthridin-6-Ones
2-Phenylquinolin-4-ol is a very important starting material for the synthesis of quinolin-2-ones and phenanthridin-6-ones . These compounds are synthesized by direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives . This method is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for subsequent drug discovery and production .
Drug Discovery and Production
The derivatives of quinolin-2-one and phenanthridin-6-one, which can be synthesized from 2-Phenylquinolin-4-ol, are very important starting materials for drugs . They are used in the development of more convenient and efficient synthetic methods for these compounds, which is quite meaningful for both scientific research and industrial application .
Organic Synthesis
2-Phenylquinolin-4-ol and its derivatives are used as reagents in organic synthesis . They are used in the synthesis of a variety of quinolin-2-one derivatives under mild conditions .
Antibacterial and Antifungal Activities
2-Phenylquinolin-4-ol derivatives have shown good antibacterial and antifungal activities . For example, N-2-Diphenylquinolin-4-carboxamide and 2-Phenyl-N-(pyridin-2-yl)quinolin-4-carboxamide were found to possess maximum activity against the tested strains of B. subtilis, K. pneumonia, E. coli, S. aureus, and A. niger .
Anticancer Activity
Some 2-Phenylquinolin-4-ol derivatives have demonstrated anticancer activity . For instance, N-2-Diphenylquinolin-4-carboxamide and N-p-Tolylquinolin-4-carboxamide were found to possess maximum anticancer activity .
Activation and Utilization of CO2
2-Phenylquinolin-4-ol is used in research projects focusing on the activation and utilization of CO2 . This is particularly important in the context of climate change and the need to reduce greenhouse gas emissions .
Safety and Hazards
The safety data sheet for 2-Phenylquinolin-4-ol indicates that it has some hazards. It has been classified as having acute toxicity (oral), and it can cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it should be handled with care, using appropriate personal protective equipment .
Zukünftige Richtungen
Quinoline derivatives, including 2-Phenylquinolin-4-ol, have shown substantial biological activities and have versatile applications in the fields of industrial and synthetic organic chemistry . Future research may focus on the synthesis of new quinoline derivatives and their functionalization for biological and pharmaceutical activities .
Wirkmechanismus
Target of Action
Quinoline derivatives, to which 2-phenylquinolin-4-ol belongs, are known to have a broad spectrum of bioactivity .
Mode of Action
It’s worth noting that quinoline derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
, it’s known that quinoline derivatives can influence a variety of biochemical pathways. For instance, some quinoline derivatives have been found to act as antimitotic agents .
Pharmacokinetics
Quinoline derivatives are generally known for their excellent tissue penetration, which can impact their bioavailability .
Result of Action
It’s known that quinoline derivatives can have a variety of effects, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of quinoline derivatives .
Eigenschaften
IUPAC Name |
2-phenyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-10H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGABMVVOXLQCKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163869 | |
| Record name | 2-Phenyl-4-oxohydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylquinolin-4-ol | |
CAS RN |
14802-18-7, 1144-20-3 | |
| Record name | 2-Phenyl-4-oxohydroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014802187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1144-20-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenyl-4-oxohydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylquinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the synthetic route for producing fluoro and trifluoromethyl derivatives of 2-phenylquinolin-4-ol?
A1: The synthesis involves a two-step process: [, ]
Q2: Why is there interest in synthesizing 2-phenylquinolin-4-ol derivatives with fluoro and trifluoromethyl substitutions?
A2: While the provided abstracts don't explicitly state the reason, incorporating fluorine and trifluoromethyl groups into drug-like molecules is a common strategy in medicinal chemistry. [, ] These groups can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Therefore, synthesizing these derivatives likely aims to explore their potential for improved pharmacological properties compared to the parent 2-phenylquinolin-4-ol compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-{[3-(Acetyloxy)-4-(hexadecyloxy)butyl]sulfanyl}-n,n,n-trimethylpropan-1-aminium iodide](/img/structure/B1196564.png)




